3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine”, involves various chemical reactions . For instance, one method involves the direct annulation of hydrazides with methyl ketones, which is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The molecular structure of “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is characterized by a five-membered 1,3,4-oxadiazole ring attached to a piperidine ring via a single bond, and a cyclobutyl group attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, 1,3,4-oxadiazoles can undergo reactions with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound and its biological target . For instance, many 1,3,4-oxadiazole derivatives exhibit various biological activities such as antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties .
Future Directions
The development of new 1,3,4-oxadiazole derivatives, including “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine”, is an active area of research due to their wide range of biological activities . Future research may focus on optimizing the synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .
properties
IUPAC Name |
2-cyclobutyl-5-piperidin-3-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZMOOALAMFBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229681 | |
Record name | Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine | |
CAS RN |
1439900-11-4 | |
Record name | Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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